

flecainide molecular targets IKr potassium channel

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Compound Focus: Flecainide

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Molecular Determinants of hERG/IKr Block

Research has identified that **flecainide** accesses its binding site from the cell interior and interacts with specific residues on the hERG channel protein [1]. The table below summarizes the key molecular determinants:

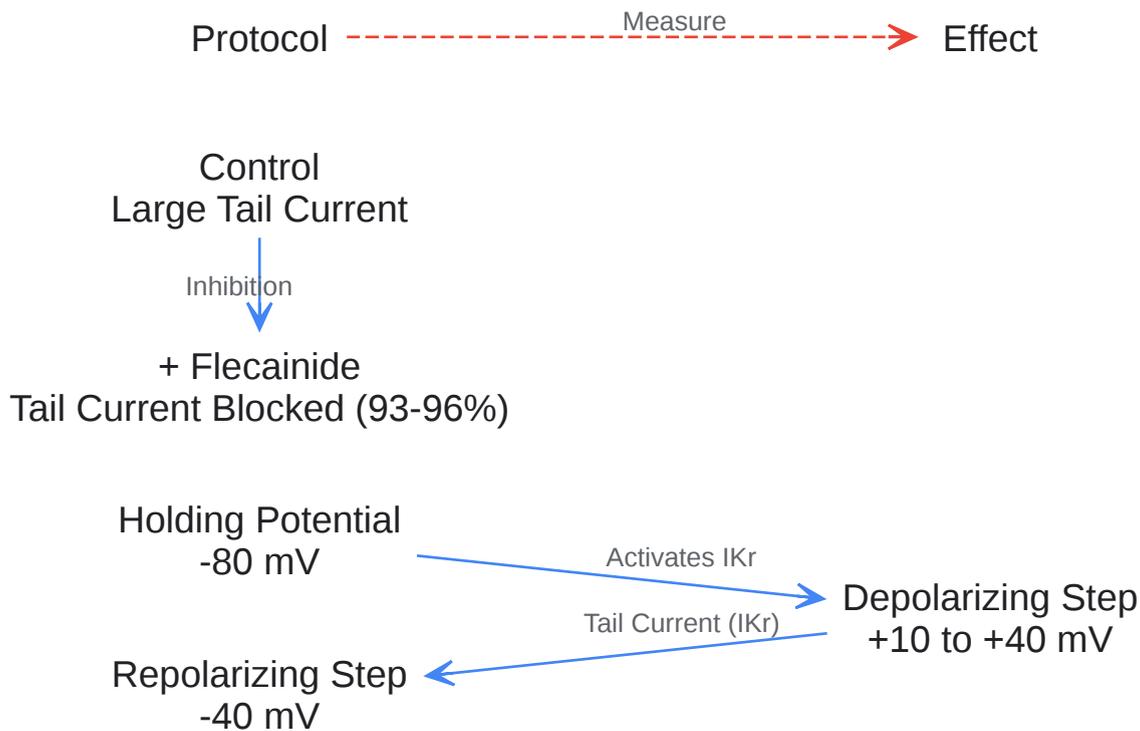
Determinant	Role/Effect on Flecainide Block
S6 Helix Residue F656	A principal binding determinant; alanine mutation reduces flecainide potency by ~140-fold [1].
S6 Helix Residue Y652	Less critical; alanine mutation causes a less than 10-fold shift in potency [1].
Pore Helix Residue V625	Alanine mutation reduces potency by ~27-fold, potentially through an allosteric effect [1].
Channel Inactivation	Attenuating inactivation (e.g., via N588K or S631A mutations) reduces flecainide potency, indicating block is enhanced when the channel inactivates [1].

Determinant	Role/Effect on Flecainide Block
Charged Flecainide Molecule	The charged form of the drug, applied internally, is effective, confirming an intracellular access pathway [1].

Flecainide exhibits **state-dependent block**, binding with higher affinity when the hERG channel is in the **open or inactivated state** [2]. Advanced structural models suggest that conformational changes during inactivation create a more favorable environment for drug binding [2].

Experimental Insights & Protocols

Key evidence for **flecainide's** block of *IKr* comes from electrophysiological studies. The following diagram illustrates a typical voltage-clamp protocol and the observed effect of **flecainide** on *IKr*:



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*Experimental protocol for assessing *IKr* block [3]*

Key Experimental Details:

- **Cell Type:** Isolated cat ventricular myocytes; HEK293 cells expressing wild-type or mutant hERG channels [3] [1].
- **Technique:** Whole-cell patch-clamp [3] [1].
- **Key Measurements:**
 - **Block of Tail Currents:** Upon repolarization, **flecainide** (10 μM) blocked 93% of the tail current, similar to the selective *IKr* blocker E-4031 [3].
 - **Concentration Dependence:** IC_{50} for block of wild-type hERG current is approximately **1.49 μM** , within the clinical therapeutic range (0.5-2.4 μM) [1].
- **Molecular Investigations:** Site-directed mutagenesis of hERG coupled with molecular docking simulations to identify binding residues [1].

Clinical & Therapeutic Context

While **flecainide's** main classification as a Class IC antiarrhythmic stems from its potent block of cardiac sodium channels, its block of *IKr* is clinically significant [4].

- **Net Effect on Repolarization:** **Flecainide's** concomitant block of sodium channels typically obscures the action potential prolonging effect of *IKr* block. However, *IKr* inhibition is thought to underpin the small risk of **QT interval prolongation** and pro-arrhythmia, such as Torsades de Pointes, particularly in susceptible individuals [1] [4].
- **Multi-Target Action:** **Flecainide** also inhibits the RyR2 receptor in the sarcoplasmic reticulum, which is a key mechanism for its efficacy in treating Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) [5] [4].

Summary

Flecainide is a potent blocker of the hERG potassium channel at clinical concentrations. Its binding is state-dependent, primarily mediated by the **S6 helix residue F656**, and is modulated by channel inactivation gating.

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